molecular formula C11H15NO3 B13955172 2,3-diethyl-N,6-dihydroxybenzamide CAS No. 349392-88-7

2,3-diethyl-N,6-dihydroxybenzamide

Cat. No.: B13955172
CAS No.: 349392-88-7
M. Wt: 209.24 g/mol
InChI Key: XYZWXCIYWSDRDZ-UHFFFAOYSA-N
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Description

2,3-diethyl-N,6-dihydroxybenzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diethyl-N,6-dihydroxybenzamide typically involves the condensation of 2,3-dihydroxybenzoic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-diethyl-N,6-dihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-diethyl-N,6-dihydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-diethyl-N,6-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can chelate metal ions, thereby inhibiting metalloenzymes. It can also interact with proteins and nucleic acids, affecting their function and stability. The pathways involved include the inhibition of oxidative stress and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2,6-dihydroxybenzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

2,3-diethyl-N,6-dihydroxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and interact with biological macromolecules sets it apart from other benzamides .

Properties

CAS No.

349392-88-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2,3-diethyl-N,6-dihydroxybenzamide

InChI

InChI=1S/C11H15NO3/c1-3-7-5-6-9(13)10(8(7)4-2)11(14)12-15/h5-6,13,15H,3-4H2,1-2H3,(H,12,14)

InChI Key

XYZWXCIYWSDRDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)O)C(=O)NO)CC

Origin of Product

United States

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